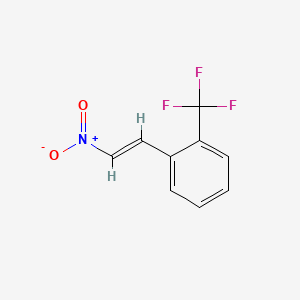

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXVHMDVSKVTID-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53960-62-6 | |

| Record name | trans-β-Nitro-2-(trifluoromethyl)-styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides an in-depth technical analysis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, a substituted nitrostyrene of significant interest to the chemical and pharmaceutical sciences. The molecule uniquely combines two powerful functional groups on an aromatic scaffold: a trifluoromethyl (CF₃) group, renowned for its ability to enhance drug-like properties, and a nitrovinyl group, a versatile synthetic intermediate and a potent Michael acceptor. This guide details the compound's physicochemical properties, outlines a robust synthetic protocol via the Henry condensation, provides an expected spectroscopic profile for characterization, and explores its chemical reactivity. Furthermore, it delves into the strategic rationale for its application in drug discovery, highlighting the synergistic effects of its constituent moieties on metabolic stability, target binding, and overall pharmacological potential. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 53960-62-6) is a derivative of β-nitrostyrene, characterized by the presence of a trifluoromethyl group at the ortho position of the benzene ring.[1] This substitution pattern creates a sterically hindered and electronically distinct molecule. The trifluoromethyl group is a strong electron-withdrawing group, which, in conjunction with the conjugated nitrovinyl system, significantly influences the molecule's reactivity and electronic distribution. The IUPAC name for the thermodynamically favored trans isomer is 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene.[1]

Compound Identifiers

| Property | Value | Source(s) |

| CAS Number | 53960-62-6 | [1][2] |

| IUPAC Name | 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene | [1] |

| Molecular Formula | C₉H₆F₃NO₂ | [1] |

| Molecular Weight | 217.15 g/mol | [1][2] |

| InChI Key | CAXVHMDVSKVTID-AATRIKPKSA-N | [1] |

Physicochemical Data

The experimental data for this specific compound is limited in publicly accessible literature. The properties below are based on available vendor information and predictive analysis from related structures.

| Property | Value / Description | Source(s) |

| Physical Form | Yellow solid | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, ether, and benzene; insoluble in water. | [3] |

| Melting Point | Not specified; related compound (E)-1-(2-nitrovinyl)benzene melts at 55-58 °C. | [3][4] |

| Boiling Point | Not specified; precursor 1-nitro-2-(trifluoromethyl)benzene boils at 104-105 °C @ 20 mmHg. | [5] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Synthesis and Mechanistic Rationale

The most direct and efficient method for synthesizing substituted β-nitrostyrenes is the Henry (or nitroaldol) reaction . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[6]

Causality of Method Selection: The Henry reaction is chosen for its reliability and operational simplicity. It directly forms the crucial carbon-carbon double bond with the nitro group already in place, avoiding more complex multi-step procedures. The reaction proceeds via an initial aldol-type addition to form a nitro-aldol intermediate, which readily dehydrates under the reaction conditions to yield the conjugated nitrostyrene product.

Proposed Synthetic Workflow

The synthesis of this compound is achieved by reacting 2-(trifluoromethyl)benzaldehyde with nitromethane.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing substituted nitrostyrenes.[6][7]

-

Reaction Setup: To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) and nitromethane (1.5 eq) in glacial acetic acid (5 mL per 1.0 g of aldehyde), add ammonium acetate (0.8 eq) as the catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (50 mL). A yellow precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crude solid extensively with cold water to remove residual acetic acid and catalyst.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure product.[8]

-

Validation: Confirm the structure and purity of the final compound using spectroscopic methods as detailed in the following section.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following data are predicted based on the known effects of the functional groups present.[9][10]

Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.4 - 7.8 ppm (multiplet) | Protons on the electron-deficient aromatic ring. |

| Vinyl Proton (Hα) | δ ~7.6 ppm (doublet) | Proton alpha to the nitro group, coupled to Hβ. | |

| Vinyl Proton (Hβ) | δ ~8.1 ppm (doublet) | Proton beta to the nitro group, deshielded by the nitro group. Jαβ coupling constant expected to be >13 Hz, confirming trans geometry.[7][11] | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 140 ppm | Typical range for aromatic carbons.[9][10] |

| Trifluoromethyl Carbon | δ ~120 - 130 ppm (quartet) | Carbon of the CF₃ group, split by fluorine atoms. | |

| Vinyl Carbons | δ ~135 - 150 ppm | Olefinic carbons within the conjugated system. | |

| ¹⁹F NMR | Trifluoromethyl Group | δ ~ -60 to -65 ppm (singlet) | Characteristic shift for an aryl-CF₃ group. |

| IR Spectroscopy | NO₂ Asymmetric Stretch | ~1520 cm⁻¹ (strong) | Characteristic strong absorption for a conjugated nitro group.[7] |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ (strong) | Characteristic strong absorption for a conjugated nitro group.[7] | |

| C=C Stretch (Vinyl) | ~1630 cm⁻¹ (medium) | Alkene double bond stretch.[7] | |

| C-F Stretches | ~1100 - 1350 cm⁻¹ (strong, multiple bands) | Strong absorptions typical for a CF₃ group. | |

| UV-Vis | π → π* transition | λmax > 300 nm | The extended conjugation of the nitrostyrene system results in a significant bathochromic (red) shift compared to benzene. The parent β-nitrostyrene has a λmax of 320 nm.[3] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the nitrovinyl group and the electron-withdrawing character of both substituents on the aromatic ring.

Michael Addition

The primary mode of reactivity is the Michael (or conjugate) addition of nucleophiles to the β-carbon of the nitrovinyl moiety.[6] The strong electron-withdrawing capacity of the nitro group renders the double bond highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, including amines, thiols, and enolates. This reaction is fundamental to the use of nitrostyrenes as building blocks for more complex molecules.

Aromatic Ring Reactivity

The benzene ring is strongly deactivated towards electrophilic aromatic substitution. Both the trifluoromethyl and the nitrovinyl groups are powerful electron-withdrawing substituents, which reduces the electron density of the ring and disfavors attack by electrophiles.[6]

Caption: Principal reactivity pathways for the title compound.

Relevance in Drug Discovery and Medicinal Chemistry

The unique combination of the trifluoromethyl group and the nitrovinyl functional group makes this molecule a highly attractive scaffold for drug design.

The Role of the Trifluoromethyl Group

The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[12] Its key contributions include:

-

Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross cellular membranes, which can improve oral bioavailability and penetration of the blood-brain barrier.[12][13]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the drug's half-life.[12]

-

Enhanced Binding Affinity: The group's steric bulk and electronic properties can lead to stronger and more selective interactions with protein binding pockets.[13]

The Nitrovinyl Group as a Pharmacophore

The α,β-unsaturated nitroalkene system is a potent covalent warhead . Its ability to act as a Michael acceptor allows it to form irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active site of target proteins.[11] This mechanism is exploited in the design of targeted covalent inhibitors. Substituted aryl-2-nitrovinyl derivatives have been specifically investigated as proteasome inhibitors for cancer therapy, demonstrating significant cytotoxic effects against cancer cell lines.[7][11]

Caption: Logic diagram illustrating the compound's value in drug design.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related nitrostyrenes and trifluoromethyl-substituted aromatics.

-

Expected Hazards: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[3][14] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[14]

-

Disposal: Dispose of in accordance with federal, state, and local environmental regulations.[5]

References

-

ChemBK. (n.d.). (E)-1-(2-nitrovinyl)benzene. Retrieved from [Link]

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d). Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-nitro-2-(trifluoromethyl)benzene - 384-22-5. Retrieved from [Link]

-

MDPI. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(16), 4991. Retrieved from [Link]

-

Chemsrc. (n.d.). (2-Nitrovinyl)benzene | CAS#:102-96-5. Retrieved from [Link]

-

ResearchGate. (2016). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(23), 16738. Retrieved from [Link]

-

Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

National Institutes of Health. (2016). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]

-

Aoyeah Chemicals Technology. (n.d.). 1-(2-Nitrovinyl)benzene|5153-67-3. Retrieved from [Link]

Sources

- 1. This compound | 53960-62-6 [sigmaaldrich.com]

- 2. (2-nitrovinyl)benzene | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. (2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc [chemsrc.com]

- 5. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5 | Chemsrc [chemsrc.com]

- 6. 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 | Benchchem [benchchem.com]

- 7. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. fishersci.com [fishersci.com]

- 15. chemscene.com [chemscene.com]

- 16. cpchem.com [cpchem.com]

A Technical Guide to 1-[(E)-2-Nitroethenyl]-2-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth analysis of 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene, a highly functionalized synthetic intermediate. We will dissect its structural and electronic characteristics, detailing the synergistic effects of the ortho-substituted trifluoromethyl group and the conjugated nitrovinyl moiety. This document furnishes validated, step-by-step protocols for its synthesis via Henry condensation and its subsequent application in cornerstone reactions such as Michael additions and reductions to valuable amine scaffolds. The narrative emphasizes the causality behind methodological choices, grounding the discussion in the context of modern medicinal chemistry and the strategic development of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

The subject of this guide is a substituted β-nitrostyrene, a class of compounds renowned for its utility as a versatile building block in organic synthesis.[1] Its precise nomenclature and key properties are foundational to understanding its chemical behavior.

-

IUPAC Name: 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene

-

CAS Number: 53960-62-6

-

Molecular Formula: C₉H₆F₃NO₂

-

Molecular Weight: 217.15 g/mol [2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Yellow Solid | |

| Stereochemistry | (E)-isomer | |

| Storage Temp. | Room Temperature |

Below is the two-dimensional structure of the title compound, rendered to clarify atom connectivity and stereochemistry.

Caption: Structure of 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene.

The Scientific Rationale: Electronic Architecture and Reactivity

The synthetic utility of this molecule is a direct consequence of its electronic properties, which are dominated by two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).

-

Expertise & Experience: The nitro group exerts a strong resonance (-M) and inductive (-I) effect, polarizing the conjugated π-system. The trifluoromethyl group, while lacking a resonance effect, is one of the strongest inductive electron-withdrawing groups used in medicinal chemistry.[3] This dual activation renders the β-carbon of the nitrovinyl moiety (the carbon atom further from the benzene ring) exceptionally electrophilic and susceptible to nucleophilic attack. This orchestrated electron withdrawal is the primary driver for its reactivity profile.

The principal reaction pathways stem from this inherent electrophilicity:

-

Conjugate (Michael) Addition: Nucleophiles readily add to the β-carbon, forming a new carbon-carbon or carbon-heteroatom bond. This is a cornerstone reaction for building molecular complexity.[1][4]

-

Reduction: The nitroalkene can be fully reduced to the corresponding phenethylamine. This transformation is of paramount importance as the β-trifluoromethyl amine scaffold is a privileged motif in numerous pharmaceutical agents.[5][6]

-

Cycloaddition Reactions: The electron-deficient alkene serves as a potent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems.[1]

Caption: Key reactivity pathways of the title compound.

Synthesis of the Core Scaffold: The Henry Reaction

The most direct and efficient method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction. This involves a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane.

Causality Behind Experimental Choices:

-

Reactants: 2-(Trifluoromethyl)benzaldehyde is the aldehyde component, providing the substituted aromatic ring. Nitromethane serves as the nitroalkane component and the source of the nitrovinyl group.

-

Catalyst: A mild base, such as ammonium acetate or a primary amine like butylamine, is employed. It deprotonates the acidic α-proton of nitromethane to generate the nucleophilic nitronate anion. The catalyst choice is critical; stronger bases can promote self-condensation or polymerization.

-

Solvent & Conditions: The reaction is often run in a solvent like glacial acetic acid or heated neat to drive the dehydration of the intermediate nitro-aldol adduct to the final nitroalkene product via an E1cB mechanism.

Experimental Protocol 1: Synthesis via Henry Condensation

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1.0 eq.), nitromethane (1.5 eq.), and ammonium acetate (0.4 eq.).

-

Heating: Immerse the flask in an oil bath preheated to 100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete when the starting aldehyde spot is no longer visible (approx. 4-6 hours).

-

Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ice-water (approx. 10 volumes) with stirring. A precipitate may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 5 volumes).

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a yellow solid.

Key Transformations and Synthetic Utility

Michael Addition: Building Molecular Complexity

The high electrophilicity of the β-carbon makes the title compound an ideal Michael acceptor. This reaction is fundamental for creating new carbon-carbon bonds in a controlled manner.

Experimental Protocol 2: Michael Addition of Diethyl Malonate

This protocol demonstrates a classic carbon-carbon bond-forming reaction.

-

Catalyst & Substrate: In a dry vial, dissolve 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene (1.0 eq.) and diethyl malonate (2.0 eq.) in toluene (0.2 M).

-

Initiation: Add a catalytic amount of a basic catalyst, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq.).

-

Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting nitrostyrene by TLC.[7]

-

Workup: Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl solution, followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting adduct by column chromatography.

Reduction to β-Trifluoromethyl Phenethylamines

The conversion of the nitrovinyl group to an amino group is a highly valuable transformation in drug discovery. The resulting phenethylamine core is present in numerous neurotransmitters and pharmaceutical drugs. The trifluoromethyl group enhances metabolic stability and modulates lipophilicity, making the resulting amine a desirable building block.[3][8]

Trustworthiness of the Protocol: The NaBH₄/CuCl₂ system is a reliable and milder alternative to high-pressure hydrogenation or powerful hydrides like LiAlH₄.[5] It is known for its effectiveness in reducing both the double bond and the nitro group in a one-pot procedure.[5]

Experimental Protocol 3: Reduction using Sodium Borohydride and Copper(II) Chloride

-

Setup: To a solution of 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene (1.0 eq.) in a mixture of THF/Methanol (4:1) at 0 °C, add Copper(II) chloride dihydrate (CuCl₂·2H₂O) (2.5 eq.).

-

Addition of Reductant: Add sodium borohydride (NaBH₄) (10.0 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed (TLC analysis).

-

Quenching: Carefully quench the reaction by the slow addition of concentrated aqueous ammonia at 0 °C until a deep blue solution forms (indicating complexation of copper salts).

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the target 2-(2-(trifluoromethyl)phenyl)ethan-1-amine.

References

-

Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Institutes of Health (PMC). [Link]

-

Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. ACS Publications, The Journal of Organic Chemistry. [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]

-

The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Royal Society of Chemistry, Organic & Biomolecular Chemistry. [Link]

-

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene. ChemBeast. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Dalton Pharma Services. [Link]

-

Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of. AIR Unimi. [Link]

-

Trifluoromethylation of Secondary Nitroalkanes. National Institutes of Health (PMC). [Link]

Sources

- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 6. air.unimi.it [air.unimi.it]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoromethylation of Secondary Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene from 2-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Introduction: Strategic Value of a Fluorinated Nitroalkene

In the landscape of modern organic synthesis, molecules that serve as versatile building blocks are of paramount importance. This compound, a derivative of β-nitrostyrene, represents a powerful intermediate for researchers and drug development professionals. Its synthetic utility is anchored in the unique electronic properties conferred by its two key functional groups. The electron-withdrawing nitro group activates the alkene for a variety of nucleophilic addition reactions (Michael additions), while the trifluoromethyl group on the aromatic ring significantly modulates the molecule's steric and electronic profile, often enhancing metabolic stability and lipophilicity in derivative compounds.

This guide provides a comprehensive overview of the primary synthetic route to this valuable compound: the Henry (or nitroaldol) reaction between 2-(trifluoromethyl)benzaldehyde and nitromethane. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss purification and characterization, and offer insights into optimizing the reaction parameters.

The Core Mechanism: A Base-Catalyzed Cascade

The synthesis is achieved through the Henry reaction, a classic carbon-carbon bond-forming method first described in 1895.[1] It is fundamentally a base-catalyzed nitroaldol reaction followed by dehydration.[2][3] The process can be dissected into four key, reversible steps.[1][2]

-

Deprotonation and Nitronate Formation: The reaction initiates with the abstraction of an acidic α-proton from nitromethane (pKa ≈ 17 in DMSO) by a base.[1][2] This creates a resonance-stabilized nucleophile known as a nitronate anion.[2]

-

Nucleophilic Addition: The carbon atom of the nitronate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-(trifluoromethyl)benzaldehyde.[2][4] This step forms a tetrahedral β-nitro alkoxide intermediate.[2]

-

Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base used in the first step, yielding a β-nitro alcohol.[1][4]

-

Dehydration: Due to the presence of an acidic proton alpha to the nitro group, the β-nitro alcohol intermediate readily undergoes dehydration (elimination of a water molecule). This step is often spontaneous or can be facilitated by the acidic workup, leading to the formation of the conjugated nitroalkene, this compound.[3]

Caption: Figure 1: Mechanism of the Henry Reaction and Dehydration.

Experimental Protocol: Synthesis and Isolation

This section details a representative laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

2-(Trifluoromethyl)benzaldehyde (98% purity or higher)

-

Nitromethane (96% purity or higher)

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)benzaldehyde (0.1 mol) and nitromethane (0.1 mol) in 50 mL of methanol.[5]

-

Cooling: Place the flask in an ice-salt bath to cool the solution to below 10°C. Efficient stirring is crucial.

-

Base Addition: Separately, prepare a solution of sodium hydroxide (0.2 mol) in 25 mL of cold water. Add this NaOH solution dropwise to the stirring methanolic solution using an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 15°C.[5] A thick precipitate will likely form during this step.[5]

-

Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.

-

Acidification and Precipitation: Prepare a beaker containing 50 mL of concentrated HCl and 150 mL of crushed ice. Slowly and carefully pour the reaction mixture into the stirring acidic solution. A yellow crystalline solid should precipitate.[5]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes inorganic salts and residual acid.

-

Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (40-50°C) can be used to accelerate drying.

Purification and Characterization

The crude product is typically purified by recrystallization to achieve high purity.

Purification Method:

-

Recrystallization: Ethanol is a common and effective solvent for recrystallizing nitrostyrene derivatives.[5] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored with impurities, it can be treated with a small amount of activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Physical and Spectroscopic Data:

The purified this compound is expected to be a yellow solid.[6] Its identity and purity are confirmed using standard analytical techniques.

| Analysis Technique | Expected Observations |

| Physical Appearance | Yellow Solid[6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, J ≈ 13.7 Hz, 1H, =CH-NO₂), ~7.6 (d, J ≈ 13.7 Hz, 1H, Ar-CH=), 7.4-7.8 (m, 4H, Ar-H). The large coupling constant (J) for the vinyl protons is characteristic of a trans (E)-configuration.[5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~139 (Ar-CH=), ~137 (=CH-NO₂), aromatic carbons in the ~125-135 range, and the CF₃ quartet. |

| IR (KBr) | ν (cm⁻¹): ~1635 (C=C stretch), ~1520 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch).[5] |

Field-Proven Insights: Optimizing for Success

While the Henry reaction is robust, several parameters can be adjusted to optimize yield and purity.

-

Choice of Base: While strong inorganic bases like NaOH are effective, organic bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.[1] These may offer milder conditions, potentially reducing side-product formation, although they may require longer reaction times or gentle heating.

-

Temperature Control: Maintaining a low temperature during the initial base-catalyzed addition is critical. Higher temperatures can promote side reactions, including the polymerization of the aldehyde or the product, leading to lower yields and a more complex purification process.

-

Solvent System: Methanol and ethanol are effective solvents as they readily dissolve the reactants and the intermediate nitroaldol salt. The choice of solvent can influence reaction rate and solubility of intermediates.

The overall workflow, from initial reaction setup to the final, characterized product, follows a logical and self-validating sequence. Each step's outcome informs the next, ensuring a high probability of success.

Caption: Figure 2: Experimental and Purification Workflow.

Conclusion

The synthesis of this compound via the Henry condensation of 2-(trifluoromethyl)benzaldehyde and nitromethane is an efficient and reliable method. The reaction proceeds through a well-understood mechanism involving nitroaldol addition followed by dehydration. Careful control of reaction parameters, particularly temperature, is key to achieving high yields of the crude product, which can then be readily purified by recrystallization. The resulting compound serves as a highly valuable and versatile intermediate, poised for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Sources

Henry reaction for synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Henry Reaction for the Synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound via the Henry (nitroaldol) reaction. Tailored for researchers, chemists, and drug development professionals, this document delves into the core mechanistic principles of the Henry reaction, strategic considerations for reacting electron-deficient aromatic aldehydes, and a detailed, field-tested experimental protocol. The guide emphasizes the causality behind procedural choices, from catalyst selection to reaction workup, to ensure methodological robustness and reproducibility. Key data is presented in tabular format for clarity, and process diagrams are included to visualize the reaction mechanism and experimental workflow, grounding theoretical knowledge in practical application.

Theoretical Foundation: The Henry Reaction

The Henry reaction, first reported by Louis Henry in 1895, is a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2] This initial adduct can often be dehydrated, either in situ or in a subsequent step, to furnish a nitroalkene, a versatile synthetic intermediate.[3]

Core Mechanism

The reaction proceeds through a series of reversible steps, analogous to the classic aldol addition.[1][4]

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane, pKa ≈ 10 in water) to form a resonance-stabilized nitronate anion.[5][6]

-

Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a β-nitro alkoxide intermediate.[6]

-

Protonation: The alkoxide is protonated by the conjugate acid of the base or the solvent, yielding the β-nitro alcohol product.[1]

-

Dehydration (Optional): If a nitroalkene is the desired product, the β-nitro alcohol undergoes elimination of water. This step is often facilitated by heat or specific catalytic conditions and is particularly favorable when the resulting double bond is conjugated with an aromatic system.[3][6]

Critical Parameters and Causality

The outcome of the Henry reaction is highly sensitive to the choice of base, solvent, and temperature.

-

Base Selection: A wide array of bases can be used, from strong inorganic bases (e.g., NaOH, KOH) to weaker organic amines (e.g., triethylamine, DBU) and salts like ammonium acetate.[1] For syntheses targeting the nitroalkene product directly, a weaker base like ammonium acetate is often superior. It promotes the dehydration of the intermediate nitro alcohol without inducing side reactions like the Cannizzaro reaction, which can be a problem with aldehydes lacking α-hydrogens when strong bases are used.[1][5]

-

Solvent: The choice of solvent impacts reagent solubility and reaction rate. Protic solvents like alcohols can participate in proton transfer, while aprotic solvents may be used to control reactivity. For driving the reaction towards the nitroalkene via dehydration, using a solvent that allows for azeotropic removal of water (e.g., toluene, n-butanol) can be a highly effective strategy.

-

Temperature: Lower temperatures generally favor the formation and isolation of the β-nitro alcohol intermediate.[4] Conversely, elevated temperatures promote the elimination of water to form the nitroalkene, often making it the major product.[3]

Synthesis of this compound

The target molecule is synthesized from 2-(trifluoromethyl)benzaldehyde and nitromethane. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring significantly influences the reactivity of the aldehyde substrate.

Substrate-Specific Considerations

The -CF₃ group at the ortho position enhances the electrophilicity of the carbonyl carbon, making 2-(trifluoromethyl)benzaldehyde a highly reactive substrate for the Henry reaction.[7] This heightened reactivity accelerates the initial nucleophilic addition. Furthermore, the electronic effect of the -CF₃ group facilitates the subsequent dehydration step, as the resulting conjugated system in the nitroalkene product is stabilized. Reactions involving such electron-deficient aldehydes often proceed smoothly and can be driven to completion to yield the desired nitroalkene in high yields.[7]

Optimized Catalyst System: Ammonium Acetate

For this specific transformation, ammonium acetate (NH₄OAc) in a suitable solvent is the catalyst of choice.

-

Expertise & Causality: Ammonium acetate serves a dual purpose. It is a weak base that generates the required nitronate anion from nitromethane. Crucially, it also provides a mild acidic proton source (the ammonium ion) that facilitates the protonation of the alkoxide intermediate and promotes the subsequent dehydration to the conjugated nitroalkene.[8] This avoids the harsh conditions associated with strong acids or bases, minimizing side-product formation and simplifying the reaction workup.

Experimental Protocol and Data

This section outlines a validated, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 447-02-9 | Purity ≥98% |

| Nitromethane | CH₃NO₂ | 61.04 | 75-52-5 | Used as reagent and solvent |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 | Anhydrous, Purity ≥98% |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, for drying |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |

| Heptane / Ethyl Acetate | - | - | - | Eluent for chromatography |

Step-by-Step Synthesis Workflow

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)benzaldehyde (5.00 g, 28.7 mmol), ammonium acetate (2.21 g, 28.7 mmol), and glacial acetic acid (20 mL).

-

Reagent Addition: Add nitromethane (7.7 mL, 143.5 mmol) to the flask. Note: Nitromethane is used in excess to drive the reaction to completion.

-

Heating: Place the flask in a heating mantle and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Heptane/Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude orange-yellow solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% ethyl acetate in heptane.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a yellow solid.

Product Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Property | Value |

| Appearance | Yellow Solid |

| Molecular Formula | C₉H₆F₃NO₂ |

| Molecular Weight | 217.15 g/mol |

| IUPAC Name | 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene |

| Melting Point | Expected ~60-65 °C (Varies with purity) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H), 7.80 (d, 1H), 7.75-7.60 (m, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.1, 138.5, 132.8, 131.5, 129.5, 128.0 (q), 127.2, 125.0 (q), 122.5 (q) |

| Mass Spec (EI) | m/z (%): 217 (M⁺), 171, 151 |

Note: NMR and Mass Spec data are predicted values based on the structure and may vary slightly based on experimental conditions.

Conclusion and Outlook

The Henry reaction provides a reliable and efficient pathway for the synthesis of this compound from commercially available starting materials. The use of an electron-deficient benzaldehyde substrate coupled with a mild ammonium acetate catalyst system favors the direct formation of the desired nitroalkene product. The protocol described herein is robust and scalable, offering a solid foundation for laboratory-scale synthesis and further derivatization. The nitroalkene product is a valuable Michael acceptor and a precursor to β-amino alcohols, making it a key building block for the development of novel pharmaceutical agents and functional materials.[9]

References

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). Scirp.org. Retrieved January 20, 2026, from [Link]

-

The Henry Reaction. (n.d.). Chemistry Guide. Retrieved January 20, 2026, from [Link]

-

Henry reaction. (2023, December 28). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Aleman, J., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. MDPI. [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Palomo, C., et al. (2005). Asymmetric aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study. Journal of the American Chemical Society, 127(49), 17622-17633. ACS Publications. [Link]

-

Henry Reaction. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]

-

Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]

-

Wang, C., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2567-2586. RSC Publishing. [Link]

-

Mhamdi, L., et al. (2014). Phase Transfer Catalysis of Henry and Darzens Reactions. International Journal of Organic Chemistry, 4, 1-7. SciRP.org. [Link]

-

Wang, L., et al. (2008). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry, 73(21), 8606-8607. ACS Publications. [Link]

-

How to choose a base catalyst for nitroaldol/Henry reaction? (2016, July 20). Sciencemadness.org. Retrieved January 20, 2026, from [Link]

-

Palomo, C., Oiarbide, M., & Mielgo, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. [Link]

-

Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness Discussion Board. Retrieved January 20, 2026, from [Link]

-

Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. [Link]

-

Yu, X., et al. (2015). Mining catalytic promiscuity from Thermophilic Archaea: An acyl-peptide releasing enzyme from Sulfolobus tokodaii (ST0779) for nitroaldol reactions. Green Chemistry, 17(5), 2824-2831. RSC Publishing. [Link]

-

Das, B., et al. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(1), 163-167. Taylor & Francis Online. [Link]

-

Kaźmierczak-Barańska, J., et al. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 25(19), 4554. MDPI. [Link]

-

Henry Reaction - Nitroalkene. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Henry Reaction - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene. (n.d.). AKos Consulting & Solutions. Retrieved January 20, 2026, from [Link]

-

Henry reaction of fluorinated nitro compounds. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]

-

Ananthi, S., et al. (2014). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of Chemical and Pharmaceutical Research, 6(3), 89-103. [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Henry Reaction - Nitroalkene [commonorganicchemistry.com]

- 9. chemistry-reaction.com [chemistry-reaction.com]

An In-Depth Technical Guide to the Physicochemical Properties of (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is a substituted β-nitrostyrene derivative featuring two powerful electron-withdrawing groups: a nitrovinyl moiety and a trifluoromethyl group. This unique electronic architecture makes it a valuable building block in organic synthesis, particularly within medicinal chemistry. The trifluoromethyl group is a bioisostere frequently employed to enhance metabolic stability and lipophilicity, while the nitrovinyl group serves as a versatile Michael acceptor for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, a detailed, field-proven protocol for its synthesis via the Henry-Knoevenagel reaction, and an expert analysis of its significance and applications in modern drug discovery.

Molecular Structure and Key Physicochemical Descriptors

The convergence of the trifluoromethyl (-CF₃) and nitrovinyl (-CH=CHNO₂) functionalities on a benzene scaffold imparts significant chemical reactivity and unique physicochemical properties to the title compound. The strong, combined electron-withdrawing nature of these groups polarizes the molecule, rendering the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene | [3] |

| CAS Number | 53960-62-6 | [3] |

| Molecular Formula | C₉H₆F₃NO₂ | [3] |

| Molecular Weight | 217.15 g/mol | [3] |

| InChI Key | CAXVHMDVSKVTID-AATRIKPKSA-N | [3] |

Physical Properties

Commercially available (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is typically supplied as a yellow solid, consistent with the appearance of related substituted β-nitrostyrenes.[3][4] While specific quantitative data for this isomer is sparse in peer-reviewed literature, its properties can be reliably inferred from closely related analogues and foundational chemical principles.

| Property | Value / Observation | Rationale / Comparative Data |

| Physical Form | Yellow solid | [3] |

| Melting Point | Not explicitly reported. | The para-isomer, (E)-1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, has a melting point of 90-92 °C.[5] The parent compound, (E)-1-(2-nitrovinyl)benzene, melts at 55-58 °C.[4][6] It is expected that the title compound has a melting point in a similar range. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., chloroform, ethyl acetate, acetone). | This is a characteristic of nitrostyrenes and non-polar aromatic compounds.[4] |

| Purity | Typically ≥95% | [3] |

| Storage | Store at room temperature, sealed in a dry environment. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most definitive method for confirming the (E)-stereochemistry. Key expected signals include:

-

Vinyl Protons: Two doublets in the δ 7.5-8.5 ppm region. A large coupling constant (J ≈ 13-14 Hz) between these protons is characteristic of the trans (or E) configuration.[5][7]

-

Aromatic Protons: A complex multiplet pattern in the δ 7.4-7.8 ppm region, corresponding to the four protons on the disubstituted benzene ring.

-

-

¹³C NMR: The carbon spectrum will show nine distinct signals. Notable resonances include the two vinyl carbons and the quaternary carbon of the -CF₃ group, which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[7]

-

Alkene C=C: A stretching vibration around 1630-1640 cm⁻¹.[7]

-

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching bands around 1450-1600 cm⁻¹.

-

Trifluoromethyl Group (CF₃): Strong C-F stretching absorptions in the 1000-1400 cm⁻¹ region.

-

C-H Out-of-Plane Bend: A strong band around 970 cm⁻¹ is characteristic of the (E)-disubstituted alkene.[7]

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (217.15 g/mol ).

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is the Henry-Knoevenagel condensation reaction between 2-(trifluoromethyl)benzaldehyde and nitromethane.[8][9]

Synthetic Pathway: The Henry-Knoevenagel Reaction

This reaction involves a base-catalyzed nucleophilic addition of the nitronate anion (formed from nitromethane) to the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated nitroalkene. The dehydration step is often spontaneous or facilitated by the reaction conditions, driving the equilibrium toward the thermodynamically stable (E)-isomer.[9][10]

Caption: Synthetic workflow for (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for analogous nitrostyrenes.[7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1.0 eq.), nitromethane (1.5 eq.), and a catalytic amount of ammonium acetate (0.2 eq.).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde).

-

Causality Note: Acetic acid serves as a polar solvent and co-catalyst, facilitating both the formation of the nitronate and the subsequent dehydration of the nitro-aldol intermediate.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water with stirring. A yellow precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and salts, followed by a wash with a small amount of cold ethanol or hexane to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol or isopropanol. For higher purity, silica gel column chromatography using a hexane/ethyl acetate eluent system is recommended.

-

Characterization: Dry the final product under vacuum and characterize using NMR, IR, and melting point analysis to confirm its identity, purity, and stereochemistry.

Significance in Research and Drug Development

The title compound is of significant interest to medicinal chemists due to the combined contributions of its two key functional groups.

-

The Role of the Trifluoromethyl Group: The -CF₃ group is a "super-methyl" group in drug design.[11] Its strong electron-withdrawing nature, metabolic stability, and lipophilicity can profoundly enhance a molecule's pharmacological profile.[12][13][14] Incorporating a -CF₃ group can improve membrane permeability, increase binding affinity to biological targets, and block metabolic pathways, often leading to improved bioavailability and longer drug half-life.[15]

-

The Reactivity of the Nitrovinyl Group: The α,β-unsaturated nitroalkene system is a potent Michael acceptor.[1] This makes it an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine) in the active sites of enzymes. This property has been successfully exploited in the design of irreversible inhibitors for various therapeutic targets, including the proteasome in cancer therapy.[7][16] Substituted nitrostyrenes have also been investigated for their antimicrobial activities.[17]

The combination of a metabolically robust, lipophilic anchor (-CF₃) with a reactive pharmacophore (-CH=CHNO₂) makes (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene a highly attractive starting material for generating libraries of novel, biologically active compounds.

Safety and Handling

As with all β-nitrostyrene derivatives, this compound should be handled with care in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, is required.

References

-

D'Erasmo, M. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

D'Erasmo, M. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

ChemBK. (n.d.). (E)-1-(2-nitrovinyl)benzene - Physico-chemical Properties. [Link]

-

The Royal Society of Chemistry. (n.d.). DNDMH-Mediated Direct Nitration of Aryl Alkenes - Supplementary Information. [Link]

-

Gholami, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(3), 906-916. [Link]

-

Wikipedia. (n.d.). Henry reaction. [Link]

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o124. [Link]

-

Al-Zereini, W. A., et al. (2022). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

-

ChemSrc. (n.d.). (2-Nitrovinyl)benzene. [Link]

-

Al-Jothery, A. A. A., & Al-Amery, M. H. A. (2021). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]

-

Gholami, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... [Link]

-

Lead Sciences. (n.d.). (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Karmakar, B., & Shaikh, M. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

-

Beilstein Journals. (n.d.). Supporting information. [Link]

-

Wikipedia. (n.d.). β-Nitrostyrene. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene | 53960-62-6 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. (2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc [chemsrc.com]

- 7. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Henry Reaction [organic-chemistry.org]

- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene in Common Organic Solvents

Introduction: The Significance of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene in Modern Drug Discovery

This compound belongs to the β-nitrostyrene class of compounds, which are recognized as valuable precursors and intermediates in the synthesis of a wide array of biologically active molecules.[1][2] The presence of the nitrovinyl group and the trifluoromethyl substituent on the benzene ring imparts unique electronic and steric properties, making this molecule a subject of interest in medicinal chemistry and drug development.[3] Derivatives of β-nitrostyrene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4]

The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for various applications in the pharmaceutical sciences, including formulation development, bioavailability, and performance in high-throughput screening assays. A thorough understanding of the solubility of this compound in common organic solvents is therefore paramount for researchers and scientists working on its potential therapeutic applications. This guide provides a comprehensive overview of the predicted solubility of this compound based on its structural features, alongside a detailed experimental protocol for its empirical determination.

Theoretical Assessment of Solubility: A "Like Dissolves Like" Approach

In the absence of specific experimental data for this compound, we can predict its solubility behavior by analyzing its molecular structure and the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure Analysis:

This compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The nitro group (-NO2) is strongly polar and can participate in dipole-dipole interactions.[3]

-

Non-Polar Moieties: The benzene ring and the trifluoromethyl group (-CF3) are non-polar and contribute to the lipophilicity of the molecule.[3]

The presence of the electron-withdrawing trifluoromethyl group can influence the electron density of the aromatic ring and the nitrovinyl system, which in turn affects its intermolecular interactions with solvent molecules.

Hydrogen Bonding Capability:

Hydrogen bonding is a strong type of intermolecular force that significantly influences solubility.[6] For a molecule to act as a hydrogen bond donor, it must contain a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[7][8][9] this compound does not possess such a hydrogen atom and therefore cannot act as a hydrogen bond donor. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially interacting with protic solvents.[9][10]

Predicted Solubility in Different Solvent Classes:

Based on the structural analysis, the following solubility trends can be predicted:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar nitro group of the solute. Therefore, this compound is expected to exhibit good solubility in these solvents.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While the compound can act as a hydrogen bond acceptor, its overall non-polar character, contributed by the benzene ring and the trifluoromethyl group, is likely to limit its solubility in highly polar protic solvents like water. The parent compound, (2-Nitrovinyl)benzene, is reported to be insoluble in water. Moderate solubility is anticipated in alcohols like ethanol and methanol, where the alkyl chains can interact with the non-polar parts of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The non-polar benzene ring and trifluoromethyl group suggest that the compound will be soluble in non-polar solvents due to favorable van der Waals interactions. The parent compound, (2-Nitrovinyl)benzene, is soluble in solvents like ether, chloroform, and benzene.

Quantitative Solubility Data (Predicted)

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions. |

| Acetonitrile | High | Strong dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | High | Dipole-dipole and dispersion forces. | |

| Ethyl Acetate | Moderate to High | Dipole-dipole and dispersion forces. | |

| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. | |

| Polar Protic | Water | Low | Predominantly non-polar character. |

| Methanol | Moderate | Balance of polar and non-polar interactions. | |

| Ethanol | Moderate | Balance of polar and non-polar interactions. | |

| Non-Polar | Hexane | Moderate to High | Favorable van der Waals interactions. |

| Toluene | High | Favorable π-π stacking and van der Waals forces. | |

| Dichloromethane (DCM) | High | Good balance of polarity for this solute. | |

| Chloroform | High | Favorable interactions. | |

| Diethyl Ether | High | Favorable interactions. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound.[5][11][12][13]

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume (e.g., 1.0 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be in contact with the solid phase throughout this period.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid from the liquid phase.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Prepare a series of accurate dilutions of the supernatant with the same solvent.

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute. A pre-established calibration curve for this compound is required for this step.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Practical Implications in Drug Development

The solubility data of this compound is instrumental in several stages of the drug development pipeline:

-

Lead Optimization: Early knowledge of solubility helps in selecting compounds with favorable physicochemical properties for further development.

-

Formulation: Solubility in various excipients and solvent systems is critical for developing stable and effective dosage forms.

-

In Vitro and In Vivo Studies: The choice of a suitable vehicle for administering the compound in biological assays is dictated by its solubility. Poor solubility can lead to inaccurate and unreliable experimental results.

Conclusion

References

-

(2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc. (n.d.). Retrieved January 20, 2026, from [Link]

-

β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Solubility of Organic Compounds. (2023). LibreTexts Chemistry. Retrieved January 20, 2026, from [Link]

-

4-Trifluoromethyl-beta-nitrostyrene | C9H6F3NO2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

ALEKS - Identifying Hydrogen Bonding Interactions Between Molecules. (2017). YouTube. Retrieved January 20, 2026, from [Link]

-

Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

-

ALEKS: Identifying hydrogen bonding interactions between molecules. (2021). YouTube. Retrieved January 20, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 20, 2026, from [Link]

-

Identifying Hydrogen Bonding Interactions between Molecules. (2025). YouTube. Retrieved January 20, 2026, from [Link]

-

Benzene, (1,2,2-trifluoroethenyl)- | C8H5F3. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

1-nitro-2-(trifluoromethyl)benzene. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

-

Intermolecular Forces. (n.d.). Chemrevise. Retrieved January 20, 2026, from [Link]

-

Denitrative Cross-Couplings of Nitrostyrenes. (2020). MDPI. Retrieved January 20, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 20, 2026, from [Link]

-

Polarity of water and hydrogen bonding. (2023). YouTube. Retrieved January 20, 2026, from [Link]

-

Application of β ‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. (2018). Semantic Scholar. Retrieved January 20, 2026, from [Link]

- Synthetic method of 1,2, 4-trifluorobenzene. (2019). Google Patents.

-

How To Determine Solubility Of Organic Compounds?. (2025). YouTube. Retrieved January 20, 2026, from [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

1-nitro-2-(trifluoromethyl)benzene. (n.d.). Solubility of Things. Retrieved January 20, 2026, from [Link]

-

(E)-1-(2-nitrovinyl)benzene. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

-

β-Nitrostyrene. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Developments and applications of α-bromonitrostyrenes in organic syntheses - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02474E [pubs.rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. chemrevise.org [chemrevise.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. m.youtube.com [m.youtube.com]

Trifluoromethyl-Substituted Nitrovinylbenzenes: A Nexus of Bioactivity and Therapeutic Potential

An In-depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] When this powerful moiety is combined with the reactive nitrovinylbenzene framework, it gives rise to a class of compounds with significant and diverse biological activities. This guide synthesizes the current understanding of trifluoromethyl-substituted nitrovinylbenzenes and related structures, offering an in-depth exploration of their anticancer and antimicrobial properties. We will delve into their mechanisms of action, present quantitative structure-activity relationship data, and provide detailed, field-proven experimental protocols to empower researchers in their discovery and development efforts.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high electronegativity can profoundly alter a molecule's pKa, conformation, and dipole moment.[2][3] Crucially, the C-F bond is significantly stronger than the C-H bond, rendering the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[4] This increased metabolic stability often leads to improved pharmacokinetic profiles. Furthermore, its lipophilicity can enhance membrane permeability, facilitating access to intracellular targets.[2][3] These combined attributes make the CF₃ group a highly desirable feature in the design of novel therapeutic agents.

Synthesis of Trifluoromethyl-Substituted β-Nitrostyrenes